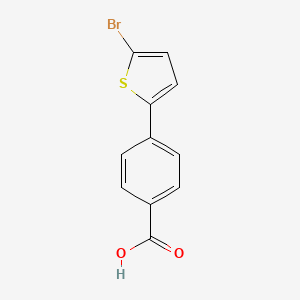![molecular formula C17H21N7O2 B2718287 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034494-08-9](/img/structure/B2718287.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.402. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research Applications Compounds incorporating the [1,2,4]triazolo and pyridazine moieties, similar to the one described, have been synthesized and evaluated for their cardiovascular effects, including coronary vasodilating and antihypertensive activities. Studies on such compounds have shown promising results in the development of potential cardiovascular agents, suggesting the utility of this class of compounds in addressing cardiovascular diseases (Sato et al., 1980).
Antimicrobial and Antifungal Applications Research on pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating benzofuran and thiazolo[3,2-a]benzimidazole moieties has revealed moderate effects against certain bacterial and fungal species. This indicates the potential of structurally related compounds in the development of new antimicrobial and antifungal agents, highlighting the importance of the triazole and pyridazine scaffolds in the design of therapeutic agents (Abdel‐Aziz et al., 2008).
Cancer Research Applications The synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for antiproliferative activity suggest their potential application in cancer research. These compounds have shown the ability to inhibit the proliferation of endothelial and tumor cells, indicating their potential as chemotherapeutic agents. The structural features of these compounds, including the triazole and pyridazine rings, contribute to their biological activity and offer avenues for the development of new cancer therapies (Ilić et al., 2011).
Insecticidal Applications The synthesis of heterocycles incorporating the thiadiazole moiety, including triazolo[4,3-b]pyridazine derivatives, has demonstrated insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This suggests the potential utility of compounds with similar structures in the development of novel insecticides, highlighting the importance of the [1,2,4]triazolo[4,3-b]pyridazine scaffold in agricultural applications (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-14(12(2)26-22-11)3-6-17(25)19-13-7-8-23(9-13)16-5-4-15-20-18-10-24(15)21-16/h4-5,10,13H,3,6-9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVHSBGLSNEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

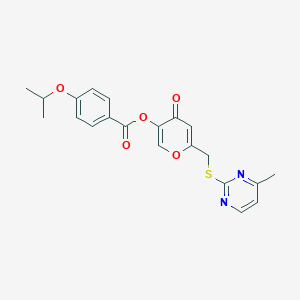
acetic acid](/img/structure/B2718207.png)
![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
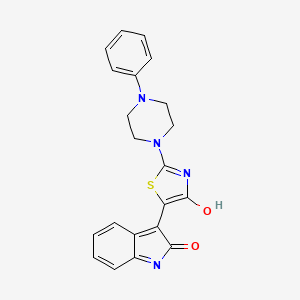
![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)
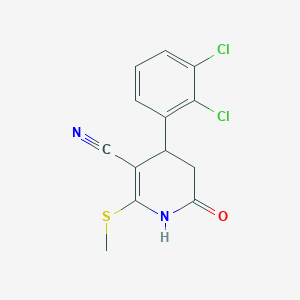
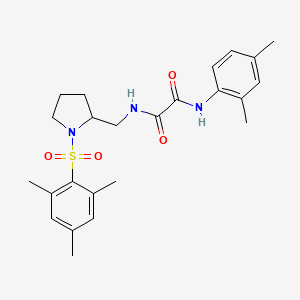
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)


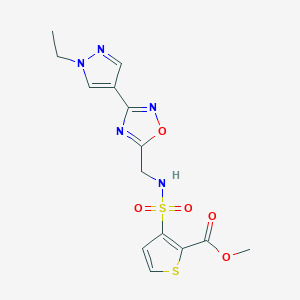
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)
